Boc-Gly-Tyr-Lys Boc-Gly-Tyr-Lys Boc-Gly-Tyr-Lys is a peptide.
Brand Name: Vulcanchem
CAS No.: 159489-32-4
VCID: VC0521839
InChI: InChI=1S/C22H34N4O7/c1-22(2,3)33-21(32)24-13-18(28)25-17(12-14-7-9-15(27)10-8-14)19(29)26-16(20(30)31)6-4-5-11-23/h7-10,16-17,27H,4-6,11-13,23H2,1-3H3,(H,24,32)(H,25,28)(H,26,29)(H,30,31)/t16-,17-/m0/s1
SMILES: NCCCC[C@@H](C(O)=O)NC([C@H](CC1=CC=C(O)C=C1)NC(CNC(OC(C)(C)C)=O)=O)=O
Molecular Formula: C22H34N4O7
Molecular Weight: 466.53

Boc-Gly-Tyr-Lys

CAS No.: 159489-32-4

Cat. No.: VC0521839

Molecular Formula: C22H34N4O7

Molecular Weight: 466.53

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Boc-Gly-Tyr-Lys - 159489-32-4

Specification

CAS No. 159489-32-4
Molecular Formula C22H34N4O7
Molecular Weight 466.53
IUPAC Name (tert-butoxycarbonyl)glycyl-L-tyrosyl-L-lysine
Standard InChI InChI=1S/C22H34N4O7/c1-22(2,3)33-21(32)24-13-18(28)25-17(12-14-7-9-15(27)10-8-14)19(29)26-16(20(30)31)6-4-5-11-23/h7-10,16-17,27H,4-6,11-13,23H2,1-3H3,(H,24,32)(H,25,28)(H,26,29)(H,30,31)/t16-,17-/m0/s1
Standard InChI Key SMQMWOJJFOTGMS-IRXDYDNUSA-N
SMILES NCCCC[C@@H](C(O)=O)NC([C@H](CC1=CC=C(O)C=C1)NC(CNC(OC(C)(C)C)=O)=O)=O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Boc-Gly-Tyr-Lys is a tripeptide consisting of glycine, tyrosine, and lysine amino acids, with the N-terminal glycine protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in peptide synthesis as it prevents unwanted reactions during the coupling process. The chemical properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of Boc-Gly-Tyr-Lys

PropertyValue
CAS Number159489-32-4
Molecular FormulaC₂₂H₃₄N₄O₇
Molecular Weight466.53 g/mol
Physical StateSolid
Typical Purity>98%
IUPAC NameN-tert-butoxycarbonyl-glycyl-L-tyrosyl-L-lysine
IUPAC CondensedBoc-Gly-Tyr-Lys-OH
Sequence NotationGYK

The structural components of Boc-Gly-Tyr-Lys contribute to its unique properties. The Boc group provides temporary protection of the amino terminus, while the tyrosine residue contributes a phenolic hydroxyl group that can participate in hydrogen bonding and exhibit antioxidant properties. The lysine residue, with its epsilon-amino group, contributes a positive charge at physiological pH, enhancing interactions with negatively charged biomolecules.

Synthesis Methods

The synthesis of Boc-Gly-Tyr-Lys typically follows established solid-phase peptide synthesis (SPPS) protocols. Two primary strategies are employed in SPPS methodology: the tert-butyloxycarbonyl (Boc) strategy and the 9-fluorenylmethoxycarbonyl (Fmoc) strategy.

Boc SPPS Approach

The traditional Boc-based synthesis requires strong acid conditions to remove side-chain protecting groups and cleave the peptide from the resin . This approach typically involves:

  • Attachment of the first amino acid (Lys) to a resin

  • Deprotection of the Boc group using TFA

  • Coupling of the next amino acid (Tyr)

  • Repeated deprotection and coupling steps

  • Final cleavage from the resin using hydrogen fluoride (HF) or alternative methods

Recent developments have introduced HF-free Boc synthesis methods, which avoid the use of anhydrous HF. These modified approaches use Boc in situ neutralization protocols in combination with alternative resins and cleavage reagents such as TFA/TMSBr (trimethylsilyl bromide) .

Fmoc SPPS Approach

The Fmoc strategy represents a milder alternative to the acid-labile Boc protocol, utilizing moderate base conditions for deprotection steps . The Fmoc approach:

  • Uses orthogonal tert-butyl (tBu) side-chain protection

  • Employs base-labile Fmoc groups for temporary protection

  • Removes protecting groups in the final step under acid conditions

  • Avoids the use of HF, making it more accessible for routine synthesis

For Boc-Gly-Tyr-Lys specifically, the protection of the tyrosine hydroxyl group and the lysine epsilon-amino group is necessary during synthesis to prevent side reactions. Commonly used protecting groups include benzyl (Bzl) for tyrosine and Z (benzyloxycarbonyl) for lysine .

Applications in Peptide Chemistry

Boc-Gly-Tyr-Lys has diverse applications in peptide chemistry and biochemical research, leveraging its structural features and functional versatility.

Peptide Library Development

The compound serves as a building block in the development of peptide libraries for drug discovery and material science. Protected peptides like Boc-Gly-Tyr-Lys are crucial components in the synthesis of more complex peptide structures, including backbone cyclic peptides that show promise as potential therapeutics .

Biomaterial Engineering

Research indicates that peptides containing the Tyr-Lys sequence can be incorporated into polysaccharide structures to create biomaterials with enhanced properties. For example, studies have demonstrated the synthesis of N-(Lys-Gly-Tyr-Gly)-chitosan and its application in developing hybrid fibers with improved mechanical properties .

Enzyme Substrate Development

Peptides containing tyrosine residues, such as Boc-Gly-Tyr-Lys, can serve as substrates for enzymes like tyrosinase. The enzymatic oxidation of tyrosine-containing peptides can lead to cross-linking reactions, which have applications in biomaterial reinforcement and tissue engineering .

Structural Comparisons and Relationships

Boc-Gly-Tyr-Lys shares structural similarities with several related peptides, which highlight its unique characteristics and potential applications.

Comparison with Related Peptides

Table 2: Comparison of Boc-Gly-Tyr-Lys with Related Peptides

PeptideMolecular Weight (g/mol)Key Structural DifferencesPrimary Applications
Boc-Gly-Tyr-Lys466.53Contains Boc protection on glycinePeptide synthesis building block
Tyr-Gly-Lys366.4Lacks Boc protectionBioactive peptide studies
Lys-Gly-Tyr-Gly437.48Different sequence with additional glycineEnzymatic cross-linking studies
Boc-Lys(Z)-Gly-Tyr(Bzl)-Gly~800Additional protecting groups and glycineActivated peptide for polymer modification

The unprotected tripeptide Tyr-Gly-Lys (366.4 g/mol) represents the deprotected form of Boc-Gly-Tyr-Lys but with a different sequence arrangement . This comparison illustrates the impact of protective groups and sequence variations on the physical and chemical properties of closely related peptides.

Structure-Activity Relationships

The activity of tyrosine-containing peptides like Boc-Gly-Tyr-Lys is influenced by several factors:

  • The presence of the tyrosine phenolic hydroxyl group, which can participate in hydrogen bonding and exhibit antioxidant properties

  • The lysine residue, which contributes a positive charge at physiological pH, enhancing interactions with negatively charged biomolecules

  • The glycine residue, which provides conformational flexibility to the peptide backbone

These structural features collectively determine the compound's biological activity and utility in various applications.

Boc Chemistry in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protection strategy represents a fundamental approach in peptide chemistry with distinct advantages and limitations compared to alternative methods.

Advantages of Boc Chemistry

Boc-based peptide synthesis offers several advantages that make it valuable for certain applications:

  • Higher solubility of Boc amino acids promotes faster coupling reactions

  • TFA fully solvates the peptide-resin at each deprotection cycle, preventing peptide-resin aggregation

  • Boc chemistry shows much less aspartimide formation compared to Fmoc chemistry

  • Boc deprotection is typically complete, even in cases of peptide aggregation where Fmoc deprotection might be partial

Modern Developments in Boc Chemistry

Recent advances have addressed some of the limitations of traditional Boc chemistry:

  • Development of HF-free Boc synthesis protocols using TFA/TMSBr for final cleavage

  • Introduction of in situ neutralization protocols that improve coupling efficiency

  • Compatibility with modern coupling reagents that enhance reaction efficiency

  • Development of Boc-protected amino acid ionic liquids that can be used in peptide synthesis

These developments have expanded the applicability of Boc chemistry to the synthesis of peptides containing post-translational modifications that are incompatible with traditional HF cleavage conditions .

Research Applications and Future Directions

Current research involving Boc-Gly-Tyr-Lys and related protected peptides spans multiple disciplines and suggests promising future applications.

Biomaterial Engineering Applications

Research has demonstrated the utility of tyrosine-containing peptides in creating biomaterials with enhanced properties. For example:

  • Poly(L-lysine)s with N-epsilon-substituted tetrapeptides containing tyrosine residues have been synthesized and used to create hybrid fibers with enhanced mechanical properties

  • N-(Lys-Gly-Tyr-Gly)-chitosan has been prepared and used to form hybrid fibers with anionic polysaccharides, resulting in materials with improved tensile strength

  • Enzymatic oxidation of tyrosine-containing peptides has been shown to further enhance the mechanical properties of hybrid materials through covalent cross-linking

Pharmaceutical Research

Protected peptides like Boc-Gly-Tyr-Lys have applications in pharmaceutical research:

  • They serve as building blocks for the synthesis of peptide-based drug candidates

  • They contribute to the development of cyclic peptides, which often exhibit enhanced stability and bioactivity compared to their linear counterparts

  • They facilitate the creation of peptide libraries for drug discovery screening programs

Future Research Directions

Emerging research trends suggest several promising directions for future work with Boc-Gly-Tyr-Lys and related compounds:

  • Development of peptide-based biomaterials with programmable mechanical and biological properties

  • Exploration of enzymatically cross-linkable peptides for tissue engineering applications

  • Investigation of tyrosine-containing peptides as components of drug delivery systems

  • Application of modern synthetic methods to create more complex peptide structures with enhanced biological activities

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